8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one
Overview
Description
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is a complex organic compound with a unique structure that includes a chloro and methoxy group attached to a benzo-cyclohepta-pyridinone core
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with ampa receptors .
Mode of Action
It has been reported that similar compounds act as positive modulators of the ampa receptor . This means they enhance the activity of the AMPA receptor, leading to increased excitatory neurotransmission.
Biochemical Pathways
The activation of ampa receptors can lead to a cascade of events, including the activation of secondary messengers and the modulation of various cellular processes .
Result of Action
The activation of ampa receptors can lead to increased excitatory neurotransmission, which can have various effects depending on the specific neurons and circuits involved .
Biochemical Analysis
Biochemical Properties
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to bind with AMPA receptors, acting as a positive modulator This interaction enhances the receptor’s activity, leading to increased synaptic transmission
Cellular Effects
The effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can lead to changes in neuronal excitability and synaptic plasticity . Moreover, the compound may affect the expression of genes involved in neurotransmission and other cellular processes, although specific gene targets have yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to AMPA receptors, enhancing their activity and leading to increased synaptic transmission This binding interaction is crucial for its modulatory effects on neuronal function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical properties
Dosage Effects in Animal Models
The effects of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one vary with different dosages in animal models. At lower doses, the compound may enhance synaptic transmission and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity or disruptions in cellular signaling pathways. Threshold effects have been observed, indicating that the compound’s efficacy and safety depend on the dosage administered.
Metabolic Pathways
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body The compound may affect metabolic flux and metabolite levels, although specific pathways and enzymes involved in its metabolism have yet to be identified
Transport and Distribution
The transport and distribution of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution Its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and safety
Subcellular Localization
The subcellular localization of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can affect its interactions with biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a substituted benzaldehyde and a pyridine derivative, followed by a series of steps involving chlorination and methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups like amines or ethers.
Scientific Research Applications
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-3,10-dibromo-5,6-dihydro-11H-benzo[5,6]cycloheptal[1,2-b]pyridin: This compound shares a similar core structure but includes additional bromine atoms.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a related heterocyclic structure, used in different applications.
Uniqueness
8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
IUPAC Name |
13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-19-12-7-10-3-2-9-6-11(16)4-5-13(9)15(18)14(10)17-8-12/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMFXNZOPNREGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)C3=C(CC2)C=C(C=C3)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593324 | |
Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-70-8 | |
Record name | 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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